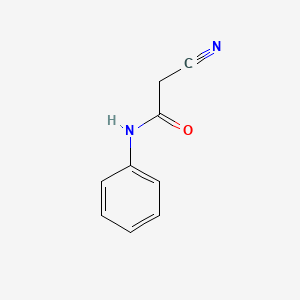

2-Cyano-N-phenylacetamide

Description

Significance of N-Phenylacetamide Core Structure in Organic Synthesis and Medicinal Chemistry

The N-phenylacetamide core, characterized by a phenyl group attached to an acetamide (B32628) moiety, serves as a crucial pharmacophore in drug design and development. This structural unit is found in various therapeutic agents, demonstrating a broad spectrum of pharmacological effects. arkat-usa.orgebi.ac.uk Its derivatives have been investigated for their potential as analgesic, anti-inflammatory, antimicrobial, and anticancer agents. researchgate.netontosight.aifrontiersin.org The synthetic accessibility of the N-phenylacetamide backbone allows for extensive structural modifications, enabling chemists to fine-tune the biological and physicochemical properties of the resulting molecules. The exploration of N-phenylacetamide derivatives continues to be an active area of research, with new compounds being synthesized and evaluated for their therapeutic potential. researchgate.netnih.gov

Overview of the 2-Cyano-N-phenylacetamide Compound

This compound, also known as α-cyanoacetanilide, is a specific derivative within the N-phenylacetamide family. ontosight.ainih.gov It is a synthetic organic compound that has garnered attention for its utility as a chemical intermediate. ontosight.aimdpi.com

Historical Context of Synthesis and Early Applications

The synthesis of this compound can be achieved through the reaction of cyanoacetic acid with aniline (B41778). ontosight.ai Another common method involves the reaction of ethyl cyanoacetate (B8463686) with aniline. researchgate.net Historically, this compound has been utilized as a starting material for the synthesis of more complex molecules. For instance, it has been used in the Knoevenagel condensation reaction to create α,β-unsaturated products. mdpi.com

Position within the Cyanoacetamide Family

This compound belongs to the broader class of cyanoacetamides. researchgate.netekb.eg These compounds are characterized by the presence of a cyano group and an acetamide group. researchgate.net The cyanoacetamide moiety is a versatile synthon in organic synthesis, serving as a building block for a variety of heterocyclic compounds, including pyridines, pyrimidines, and thiazoles. ekb.eg The reactivity of the active methylene (B1212753) group and the electrophilic nature of the cyano and carbonyl groups make cyanoacetamides valuable precursors in the construction of diverse molecular architectures. researchgate.netekb.eg

Chemical and Physical Properties of this compound

The properties of this compound are detailed in the table below.

| Property | Value |

| Molecular Formula | C9H8N2O |

| Molecular Weight | 160.17 g/mol |

| Appearance | Typically a solid at room temperature |

| IUPAC Name | This compound |

| CAS Number | 621-03-4 |

| Data sourced from multiple references. ontosight.ainih.govsigmaaldrich.comchemspider.com |

Research Findings on this compound Derivatives

Research into derivatives of this compound has revealed a range of potential applications. For example, some derivatives have shown promise as antimicrobial and anticancer agents. ontosight.aievitachem.com The introduction of different substituents onto the phenyl ring or modifications of the acetamide group can lead to compounds with varied biological activities. cymitquimica.commolport.comchemscene.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-cyano-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTQPMCULSZKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060727 | |

| Record name | Acetamide, 2-cyano-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-03-4 | |

| Record name | 2-Cyano-N-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-cyano-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyanoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-cyano-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, 2-cyano-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyanoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Cyanoacetanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EXD3TBU3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Cyano N Phenylacetamide and Its Analogs

Amidation Reactions

Amidation reactions are a cornerstone for the formation of the amide linkage in 2-cyano-N-phenylacetamide and its analogs. These methods typically involve the reaction of an amine with a carboxylic acid derivative or an ester.

Reaction of Substituted Anilines with Ethyl Cyanoacetate (B8463686)

A widely used and direct method for the synthesis of this compound and its analogs is the condensation of substituted anilines with ethyl cyanoacetate. This reaction is typically conducted at elevated temperatures, which facilitates a nucleophilic acyl substitution where the aniline (B41778) displaces the ethoxy group of the ester. The reaction can be carried out without a solvent or in a high-boiling point solvent. The use of various substituted anilines allows for the introduction of diverse functional groups onto the phenyl ring, yielding a wide array of N-substituted 2-cyanoacetamides.

For example, heating a mixture of ethyl cyanoacetate and an appropriate substituted aniline to reflux is a common procedure to obtain the corresponding 2-cyano-N-(substituted phenyl) acetamides. This direct approach is a key step in the synthesis of various compounds, including novel heterocyclic structures where the this compound moiety serves as a critical building block.

Table 1: Examples of this compound Analogs from Substituted Anilines and Ethyl Cyanoacetate

| Substituted Aniline | Product |

|---|---|

| Aniline | This compound |

| 4-Chloroaniline | 2-Cyano-N-(4-chlorophenyl)acetamide |

| 4-Methoxyaniline | 2-Cyano-N-(4-methoxyphenyl)acetamide |

| 3-Nitroaniline | 2-Cyano-N-(3-nitrophenyl)acetamide |

Reaction of Phenylacetic Acid with Cyanamide

An alternative synthetic route involves the reaction of phenylacetic acid with cyanamide. This amidation strategy starts from a carboxylic acid rather than an ester. The reaction generally requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the nitrogen atom of cyanamide.

Reaction of Phenylacetyl Chloride with Cyanamide

A more reactive approach utilizes phenylacetyl chloride, an acyl chloride, which reacts readily with cyanamide. The enhanced reactivity of the acyl chloride allows the reaction to proceed under milder conditions and often in shorter timeframes compared to methods using the corresponding carboxylic acid or ester. A base is typically added to neutralize the hydrochloric acid that is formed as a byproduct.

Cyanoacetylation of Amines (General Approaches)

The cyanoacetylation of amines represents a broad category of reactions for synthesizing 2-cyanoacetamides. Various cyanoacetylating agents can be employed. Besides ethyl cyanoacetate, cyanoacetic acid itself can be used, often in the presence of a coupling agent. Another effective reagent is 1-cyanoacetyl-3,5-dimethylpyrazole. These general methods provide flexibility in choosing reagents and conditions based on the specific amine substrate and the desired scale of the reaction.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a key carbon-carbon bond-forming reaction used to further modify this compound and its analogs. This reaction involves the condensation of an active methylene (B1212753) compound—in this case, this compound—with an aldehyde or ketone.

Condensation with Aldehydes under Basic Conditions

The methylene group positioned between the cyano and carbonyl groups in this compound is acidic and can be deprotonated by a base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde, leading to a condensation product. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, and often involves the removal of water to drive the reaction towards the product.

This methodology is instrumental in synthesizing a range of α,β-unsaturated compounds. For instance, the Knoevenagel condensation of this compound with various aromatic aldehydes produces the corresponding 2-cyano-3-aryl-N-phenylacrylamides. These products are valuable precursors for the synthesis of diverse heterocyclic systems, including pyridin-2(1H)-ones.

Table 2: Examples of Knoevenagel Condensation Products from this compound and Aldehydes

| Aldehyde | Product |

|---|---|

| Benzaldehyde | 2-Cyano-3,N-diphenylacrylamide |

| 4-Chlorobenzaldehyde | 2-Cyano-3-(4-chlorophenyl)-N-phenylacrylamide |

| 4-Methoxybenzaldehyde | 2-Cyano-3-(4-methoxyphenyl)-N-phenylacrylamide |

| 2-Nitrobenzaldehyde | 2-Cyano-3-(2-nitrophenyl)-N-phenylacrylamide |

Formation of α,β-Unsaturated Products as Intermediates

A prominent strategy in the synthesis of functionalized organic molecules involves the use of α,β-unsaturated intermediates derived from this compound and its analogs. The Knoevenagel condensation is a cornerstone reaction in this context, facilitating the formation of a new carbon-carbon double bond. nih.govwikipedia.org This reaction typically involves the condensation of an active methylene compound, such as 2-cyanoacetamide (B1669375), with an aldehyde or ketone. sigmaaldrich.com The presence of the electron-withdrawing cyano and acetamide (B32628) groups in this compound enhances the acidity of the α-protons, making it an excellent substrate for this transformation. youtube.com

The reaction mechanism commences with the deprotonation of the active methylene group by a basic catalyst to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The subsequent intermediate undergoes dehydration to yield the α,β-unsaturated product. youtube.com A variety of catalysts can be employed to facilitate this reaction, including weak bases like primary and secondary amines and their salts. sigmaaldrich.com

The versatility of the Knoevenagel condensation allows for the synthesis of a diverse library of α,β-unsaturated this compound derivatives by varying the aldehyde or ketone reactant. For instance, the reaction of 2-cyanoacetamide with various aromatic aldehydes can be efficiently carried out. researchgate.net

Table 1: Examples of Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Cyanoacetamide Derivatives

| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Product | Yield (%) | Reference |

| 5-Hydroxymethylfurfural | 2-Cyanoacetamide | Ca:Ba Carbonates (50:50) | Solvent-free, 100°C, 1h | (E)-2-Cyano-3-(5-(hydroxymethyl)furan-2-yl)acrylamide | 71 | mdpi.com |

| 4-Hydroxybenzaldehyde | 2-Cyanoacetamide | Ammonium (B1175870) Acetate (B1210297) | Microwave, 160W, 40s | 2-(4-Hydroxybenzylidene)-cyanoacetamide | 98.6 | nih.gov |

| 4-Ethoxybenzaldehyde | 2-Cyanoacetamide | Ammonium Acetate | Microwave, 160W | 2-(4-Ethoxybenzylidene)-cyanoacetamide | 94.0 | nih.gov |

| 3-Methoxybenzaldehyde | 2-Cyanoacetamide | Ammonium Acetate | Microwave, 160W | 2-(3-Methoxybenzylidene)-cyanoacetamide | 76.1 | nih.gov |

| 4-Nitrobenzaldehyde | 2-Cyanoacetamide | Ammonium Acetate | Microwave, 160W | 2-(4-Nitrobenzylidene)-cyanoacetamide | 99.1 | nih.gov |

Novel and Green Synthesis Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Conducting reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates the environmental and economic costs associated with solvent use and disposal. The Knoevenagel condensation for the synthesis of α,β-unsaturated derivatives of this compound has been successfully adapted to solvent-free conditions. For example, biogenic carbonates have been shown to be effective heterogeneous catalysts for the reaction between 5-HMF derivatives and active methylene compounds, affording the desired products in good yields. mdpi.com One study demonstrated the synthesis of 3-(furan-2-yl)acrylonitrile derivatives in 71–87% yields using a mixture of Ca:Ba carbonates as a catalyst under solvent-free conditions at 100 °C. mdpi.com This method offers operational simplicity and reduced reaction times. mdpi.com

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. L-proline, a naturally occurring amino acid, is an inexpensive, readily available, and environmentally benign organocatalyst that has been effectively employed in various organic transformations, including the Knoevenagel condensation. biomedres.usmdpi.com L-proline is a bifunctional catalyst, possessing both a basic secondary amine and an acidic carboxylic acid group, which can act in concert to facilitate reactions. biomedres.us

While direct examples of L-proline catalyzed synthesis of this compound are not extensively documented, its application in similar Knoevenagel condensations is well-established. For instance, L-proline has been successfully used to catalyze the synthesis of coumarin-3-carboxylic esters from substituted salicylaldehyde (B1680747) derivatives and malonic acid esters, with yields ranging from good to very good (54-94%). biomedres.us The mild reaction conditions and the ability to obtain pure products without the need for column chromatography make this an attractive and sustainable synthetic route. biomedres.us The catalytic activity of L-proline has also been demonstrated in the synthesis of aurones via the Knoevenagel condensation between benzofuranone and substituted benzaldehydes. mdpi.com

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.gov A one-pot, three-component synthesis of 2-aminoquinoline-3-carboxamides, which are structurally related to this compound derivatives, has been developed. nih.gov This strategy involves the reaction of an amine with methyl cyanoacetate to form a cyanoacetamide in situ, which then reacts with a 2-aminobenzaldehyde (B1207257) in the presence of a base to yield the final product. nih.gov For example, the reaction of 2-bromobenzylamine (B1296416) and methyl cyanoacetate, followed by the addition of 2-amino-4-chloro-benzaldehyde and sodium hydroxide (B78521) in ethanol, afforded the corresponding 2-aminoquinoline-3-carboxamide (B1276296) in a high yield of 90%. nih.gov This approach demonstrates the potential for the efficient and streamlined synthesis of complex molecules from simple starting materials.

Microwave-assisted organic synthesis has gained considerable attention as a green chemistry technique due to its ability to dramatically reduce reaction times, increase product yields, and often enhance product purity compared to conventional heating methods. The application of microwave irradiation to the Knoevenagel condensation for the synthesis of α,β-unsaturated cyanoacetamide derivatives has been particularly successful. eurekaselect.com

Several studies have demonstrated the efficiency of microwave-assisted synthesis in this context. For example, the condensation of various aromatic aldehydes with 2-cyanoacetamide in the presence of a catalytic amount of ammonium acetate under microwave irradiation has been shown to proceed smoothly with excellent yields (81-99%). oatext.com This method is notable for its tolerance of a variety of functional groups on the aromatic aldehyde. oatext.com In another study, the use of triethylamine (B128534) as a catalyst in a sodium chloride solution under microwave irradiation resulted in high yields (90-99%) of Knoevenagel adducts in just 35 minutes. eurekaselect.comunifap.br In contrast, the same reactions under conventional heating required 240 minutes to achieve comparable yields. unifap.br

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Knoevenagel Condensation

| Reactants | Catalyst | Method | Time | Yield (%) | Reference |

| 4-Methoxybenzaldehyde + 2-Cyanoacetamide | NaOH | Microwave (55W) | 35 min | 99 | unifap.br |

| 4-Methoxybenzaldehyde + 2-Cyanoacetamide | NaOH | Conventional Heating | 240 min | 97 | unifap.br |

| 4-Methoxybenzaldehyde + 2-Cyanoacetamide | Triethylamine | Microwave (55W) | 35 min | 99 | unifap.br |

| 4-Methoxybenzaldehyde + 2-Cyanoacetamide | Triethylamine | Conventional Heating | 240 min | 98 | unifap.br |

| 4-Methoxybenzaldehyde + 2-Cyanoacetamide | Pyridine | Microwave (55W) | 35 min | 78 | unifap.br |

| 4-Methoxybenzaldehyde + 2-Cyanoacetamide | Pyridine | Conventional Heating | 240 min | 70 | unifap.br |

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic methods to create efficient and selective synthetic routes. nih.gov Enzymes, as biocatalysts, offer high selectivity (chemo-, regio-, and stereoselectivity) and operate under mild reaction conditions, which aligns with the principles of green chemistry. thieme-connect.dersc.org For the synthesis of this compound, enzymatic methods can be envisioned for the formation of the amide bond.

Lipases are a class of enzymes that have been extensively studied for their ability to catalyze amide bond formation. rsc.org Candida antarctica lipase (B570770) B (CALB) is a particularly robust and widely used lipase for this purpose. nih.gov It can catalyze the amidation of carboxylic acids with amines in organic solvents, often with excellent conversions and yields. nih.gov For example, the CALB-catalyzed amidation of octanoic acid with benzylamine (B48309) in cyclopentyl methyl ether at 60 °C resulted in over 99% conversion in just 30 minutes. nih.gov This enzymatic approach avoids the need for harsh coupling reagents and simplifies product purification. thieme-connect.de

Another class of enzymes relevant to the synthesis of cyanoacetamides are nitrile-hydrolyzing enzymes. nih.gov Nitrile hydratases, for instance, catalyze the hydration of nitriles to amides. thieme-connect.deresearchgate.net This enzymatic transformation could potentially be employed to convert a precursor nitrile into the corresponding amide under mild, aqueous conditions. While the direct chemo-enzymatic synthesis of this compound has not been extensively reported, the existing literature on lipase- and nitrilase-catalyzed reactions provides a strong foundation for the development of such a process.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules in solution. For 2-Cyano-N-phenylacetamide, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals.

Proton NMR (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the distinct proton environments within the molecule. The methylene (B1212753) protons (CH₂) adjacent to the cyano and carbonyl groups typically appear as a singlet, with its chemical shift influenced by the electron-withdrawing nature of these functionalities. The aromatic protons of the phenyl ring display a complex multiplet pattern in the downfield region of the spectrum, arising from spin-spin coupling. The amide proton (NH) usually presents as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| CH₂ | [Data not available] | s | 2H | - |

| Ar-H | [Data not available] | m | 5H | [Data not available] |

| NH | [Data not available] | br s | 1H | - |

Note: Specific chemical shifts and coupling constants are dependent on the solvent and spectrometer frequency. The data presented here are generalized based on typical values for similar structures.

Carbon-13 NMR (¹³C NMR) for Structural Elucidation

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The spectrum will show distinct signals for the carbonyl carbon, the carbons of the phenyl ring, the methylene carbon, and the nitrile carbon. The chemical shift of the carbonyl carbon is characteristically found in the downfield region. The aromatic carbons will appear in the range of approximately 120-140 ppm. The methylene carbon and the cyano carbon will have specific resonances in the aliphatic region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | [Data not available] |

| C (aromatic, substituted) | [Data not available] |

| CH (aromatic) | [Data not available] |

| CH₂ | [Data not available] |

| C≡N | [Data not available] |

Note: Specific chemical shift values require experimental data which is not currently available in the searched literature.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in confirming the structural assignments. An HSQC spectrum would reveal direct one-bond correlations between protons and their attached carbons, for instance, linking the methylene protons to the methylene carbon and the aromatic protons to their respective aromatic carbons.

The HMBC experiment provides information about longer-range couplings (typically 2-3 bonds). This would be crucial in confirming the connectivity between the phenyl ring and the amide nitrogen, and the connectivity of the acetyl and cyano groups. For example, correlations would be expected between the amide proton and the carbonyl carbon, as well as the ipso-carbon of the phenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound provides clear evidence for the presence of its key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the amide is expected in the region of 1660-1680 cm⁻¹. The N-H stretching vibration of the secondary amide will typically appear as a sharp peak around 3250-3350 cm⁻¹. The characteristic stretching vibration of the nitrile (C≡N) group is observed in the range of 2240-2260 cm⁻¹. Furthermore, the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methylene group will be observed just below 3000 cm⁻¹. Aromatic C=C bending vibrations will also be present in the fingerprint region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H (amide) | Stretching | ~3300 |

| C-H (aromatic) | Stretching | >3000 |

| C-H (aliphatic) | Stretching | <3000 |

| C≡N (nitrile) | Stretching | ~2250 |

| C=O (amide) | Stretching | ~1670 |

| C=C (aromatic) | Bending | ~1600, 1490 |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation pathways under ionization. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₉H₈N₂O, which is 160.17 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecular ion.

The fragmentation pattern of N-monosubstituted cyanoacetamides is characterized by fissions of the carbon-carbon bonds adjacent to the carbonyl function or the nitrogen atom. Common fragmentation pathways for this compound could include the loss of the cyanoacetyl group to give the anilinium ion, or cleavage of the amide bond. A prominent peak at m/z 160, corresponding to the molecular ion, has been reported. nih.gov

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Identity |

|---|---|---|

| [M]⁺ | 160 | Molecular Ion |

| [M - CH₂CN]⁺ | 119 | [C₆H₅NHCO]⁺ |

| [C₆H₅NH₂]⁺ | 93 | Aniline (B41778) |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Note: The relative intensities of these fragments would depend on the ionization conditions.

X-ray Crystallography for Solid-State Structure Determination

In a similar fashion, the crystal structure of this compound would be expected to exhibit a planar amide group. The phenyl ring and the cyanoacetamide moiety would likely be twisted relative to each other. Intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule is a highly probable feature, leading to the formation of extended chains or networks in the crystal lattice.

Table 5: Anticipated Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | [Data not available] |

| Space Group | [Data not available] |

| Unit Cell Dimensions | [Data not available] |

| Key Bond Lengths (Å) | C=O (~1.23), C-N (amide, ~1.33), C-C (phenyl, ~1.39) |

| Key Bond Angles (°) | C-N-C (~120), O=C-N (~120) |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)

The molecular structure of this compound features several functional groups capable of engaging in intermolecular interactions, primarily the amide group (N-H donor and C=O acceptor), the cyano group (acceptor), and the phenyl ring (π-system). Analysis of closely related structures reveals a prevalence of hydrogen bonding and other weak interactions that dictate the crystal lattice.

In addition to the strong N—H···O interactions, weaker C—H···O and C—H···N hydrogen bonds contribute to the formation of a three-dimensional network. researchgate.net Furthermore, C-H···π interactions, where a C-H bond interacts with the π-electron cloud of the phenyl ring, provide secondary stabilization. researchgate.net In some complex derivatives, these interactions are observed to connect molecular layers within the crystal. researchgate.net While π-π stacking interactions are also noted in related structures, their presence and geometry are highly dependent on the steric and electronic nature of substituents on the phenyl ring. smolecule.com

Table 1: Hydrogen Bond Geometry in (R)-2-Cyano-N-(1-phenylethyl)acetamide (a related structure) Data extracted from crystallographic studies of a closely related derivative to illustrate typical interaction parameters.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N—H···O | 0.86 | 2.12 | 2.969(2) | 168 |

| C—H···O | 0.97 | 2.58 | 3.473(3) | 153 |

| D = Donor atom; H = Hydrogen atom; A = Acceptor atom |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as normalized contact distance (d_norm) onto the molecular surface, regions of significant intermolecular contact can be identified. The analysis also generates two-dimensional "fingerprint plots," which summarize the distribution of intermolecular contacts and provide quantitative percentages for each interaction type.

While a Hirshfeld analysis for the parent this compound is not available in published literature, analyses of its more complex derivatives consistently highlight the primary role of H···H, C···H/H···C, and O···H/H···O contacts in crystal packing. researchgate.netiucr.org

The d_norm map typically reveals distinct red spots indicating close intermolecular contacts, which correspond to hydrogen bonds like N—H···O and C—H···O. The fingerprint plots of derivatives show that H···H interactions are the most abundant, generally contributing over 35-45% of the total Hirshfeld surface, which is typical for organic molecules. researchgate.netiucr.org

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for Derivatives of this compound Data from related, more complex structures are presented to illustrate the typical distribution of intermolecular contacts.

| Interaction Type | Contribution Range (%) | Reference |

| H···H | 37.3 - 45.2 | researchgate.netiucr.org |

| C···H/H···C | 10.9 - 20.2 | researchgate.netiucr.org |

| O···H/H···O | 11.1 - 15.8 | researchgate.netiucr.org |

| N···H/H···N | 9.7 - 11.0 | researchgate.netiucr.org |

| Cl···H/H···Cl | 17.6 | iucr.org |

Reactivity and Synthetic Applications of 2 Cyano N Phenylacetamide As a Building Block

Role of Cyano and Amide Functional Groups in Organic Reactions

2-Cyano-N-phenylacetamide possesses two key functional groups, a cyano (-C≡N) group and an amide (-CONH-) group, which are pivotal to its reactivity as a versatile building block in organic synthesis. The presence of an active methylene (B1212753) group (-CH2-) flanked by these two electron-withdrawing groups further enhances its utility.

The cyano and amide moieties render the adjacent methylene protons acidic, facilitating deprotonation to form a stabilized carbanion. This carbanion can then participate in a variety of condensation and substitution reactions. The cyano group itself can act as an electrophile, undergoing addition reactions, or it can be involved in cyclization reactions to form heterocyclic rings. Similarly, the amide group can participate in cyclization reactions and can be hydrolyzed or modified to introduce other functional groups.

The interplay between the cyano, amide, and active methylene groups allows this compound to be a key precursor in multicomponent reactions, leading to the efficient synthesis of complex heterocyclic molecules.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds due to its reactive functional groups. It serves as a versatile starting material for constructing various ring systems, including those containing nitrogen, sulfur, and oxygen.

Pyridine and Dihydropyridine Derivatives

This compound is utilized in the synthesis of pyridine and dihydropyridine derivatives, which are important classes of heterocyclic compounds with diverse biological activities.

One common approach is the Hantzsch dihydropyridine synthesis, a one-pot condensation reaction involving an aldehyde, a β-ketoester, and a nitrogen source. nanobioletters.com In variations of this reaction, this compound can act as the active methylene component. For instance, the reaction of 2-(4-formylphenoxy)-N-arylacetamides with active methylene reagents can yield 1,4-dihydropyridine derivatives. informahealthcare.com

Another strategy involves the reaction of this compound with α,β-unsaturated ketones (chalcones). For example, the reaction of 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile, which can be derived from cyanoacetamide precursors, with various reagents can lead to the formation of substituted pyridines and fused pyridine systems like pyrido[2,3-d]pyrimidines. nih.gov

Multicomponent reactions provide an efficient route to highly substituted pyridines. The reaction of malononitrile, an aromatic aldehyde, and 2-cyano-N-(3-(trifluoromethyl)phenyl)acetamide in the presence of a base like piperidine (B6355638) leads to the formation of 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivatives. nih.gov

The following table summarizes some examples of pyridine and dihydropyridine derivatives synthesized from this compound and related compounds.

| Starting Materials | Reagents | Product | Reference |

| 2-Cyano-N-(3-(trifluoromethyl)phenyl)acetamide, aromatic aldehydes, malononitrile | Piperidine, ethanol | 6-Amino-4-(aryl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitriles | nih.gov |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile, malononitrile | Triethylamine (B128534), ethanol | 2,4-Diamino-3-cyano-5-methyl-7-phenyl-1,8-naphthyridine | nih.gov |

| 2-(4-Formylphenoxy)-N-arylacetamides, active methylene reagents | Hantzsch reaction conditions | 1,4-Dihydropyridine derivatives | informahealthcare.com |

Thiazole and Benzothiazolyl Derivatives

This compound is a key starting material for the synthesis of various thiazole and benzothiazole derivatives. These compounds are of significant interest due to their wide range of pharmacological activities.

A common synthetic route involves the reaction of this compound with sulfur-containing reagents. For example, the reaction with phenyl isothiocyanate can yield a thioamide intermediate, which can then be cyclized to form thiazole derivatives. sapub.org

Another approach is the reaction of N-(benzothiazol-2-yl)-2-cyanoacetamide with various electrophiles. researchgate.net For instance, treatment with dimethylformamide dimethylacetal (DMF-DMA) followed by reaction with other reagents can lead to a variety of substituted thiazole compounds.

The Gewald reaction is also a powerful tool for the synthesis of substituted thiophenes, which can be precursors to thiazole-containing systems. This reaction involves the condensation of a carbonyl compound, an active methylene nitrile (like this compound), and elemental sulfur. sapub.org

Below is a table detailing some synthetic routes to thiazole and benzothiazolyl derivatives using this compound.

| Starting Material | Reagents | Product | Reference |

| This compound | Phenyl isothiocyanate, then hydrazonoyl chlorides | 1,3,4-Thiadiazole derivatives | sapub.org |

| N-(Benzothiazol-2-yl)-2-cyanoacetamide | Dimethylformamide dimethylacetal (DMF-DMA) | Various substituted benzothiazoles | researchgate.net |

| 2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide | Elemental sulfur, active methylene reagents | Polysubstituted thiophene derivatives | sapub.org |

Pyrimidine and Pyridopyrimidine Derivatives

This compound is a versatile building block for the synthesis of pyrimidine and pyridopyrimidine derivatives. These nitrogen-containing heterocycles are of great importance in medicinal chemistry.

The synthesis of pyrimidines often involves the condensation of a three-carbon fragment with an amidine, urea, or thiourea. bu.edu.eg this compound can serve as the C-C-C fragment in these reactions. For instance, its reaction with urea or thiourea derivatives can lead to the formation of substituted pyrimidines.

Multicomponent reactions are also employed for the efficient synthesis of pyrimidine derivatives. The reaction of 2-cyano-N-(5-cyano-2-phenyl-6-arylpyrimidin-4-yl)acetamide with various reagents has been used to synthesize a series of pyrimidine derivatives linked to other heterocyclic moieties like thiophene, pyrazole, and thiazole. figshare.com

Pyridopyrimidines, which are fused ring systems of pyridine and pyrimidine, can also be synthesized from this compound. For example, 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivatives, synthesized from a multicomponent reaction involving a 2-cyano-N-arylacetamide, can be further reacted with acetic anhydride to yield pyridopyrimidine derivatives. nih.gov Another route involves the reaction of 5-formyl-4-amino-3-alkyl-2-oxo-pyrimidine derivatives with ethyl cyanoacetate (B8463686) to afford pyridopyrimidines. niscpr.res.in

The table below highlights some synthetic approaches to pyrimidine and pyridopyrimidine derivatives.

| Starting Material | Reagents | Product | Reference |

| 2-Cyano-N-(5-cyano-2-phenyl-6-arylpyrimidin-4-yl)acetamide | Various reagents | Pyrimidine carboxamides linked to thiophene, pyrazole, and thiazole | figshare.com |

| 6-Amino-4-(aryl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitriles | Acetic anhydride | 5-(4-(Aryl)-2-methyl-4,7-dioxo-8-(3-(trifluoromethyl)phenyl)-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles | nih.gov |

| 5-Formyl-4-amino-3-alkyl-2-oxo-pyrimidine derivatives | Ethyl cyanoacetate, acetic acid | 2-Amino-3-carbethoxy-8-methyl-7-oxopyrido[2,3-d]-7,8-dihydropyrimidine | niscpr.res.in |

Pyrazole and Aminopyrazole Derivatives

This compound is a valuable precursor for the synthesis of pyrazole and aminopyrazole derivatives. These heterocycles are known for their diverse biological activities.

A common method for synthesizing pyrazoles involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. This compound can be transformed into intermediates that serve as the 1,3-dicarbonyl equivalent. For example, the reaction of this compound with dimethylformamide dimethylacetal (DMF-DMA) affords an enaminonitrile, which can then react with hydrazine hydrate to produce aminopyrazoles. researchgate.net

Another strategy involves the reaction of arylhydrazononitriles, derived from the coupling of this compound with aromatic diazonium salts, with reagents like hydroxylamine or chloroacetonitrile to yield pyrazole derivatives. researchgate.net

The reaction of 2-cyanothioacetamides with hydrazine has also been shown to produce 3,5-diaminopyrazoles through the involvement of both the cyano and thioamide groups. nih.govresearchgate.netnih.gov

Below is a table summarizing some synthetic routes to pyrazole and aminopyrazole derivatives.

| Starting Material | Reagents | Product | Reference |

| This compound | Dimethylformamide dimethylacetal (DMF-DMA), hydrazine hydrate | Aminopyrazole derivatives | researchgate.net |

| Arylhydrazones of this compound | Hydroxylamine, chloroacetonitrile | Pyrazole derivatives | researchgate.net |

| 2-Cyanothioacetamides | Hydrazine | 3,5-Diaminopyrazoles | nih.govresearchgate.netnih.gov |

Quinazolinone and Quinoxalinone Derivatives

This compound and its derivatives can be utilized in the synthesis of quinazolinone and quinoxalinone derivatives, which are important heterocyclic scaffolds in medicinal chemistry.

While direct synthesis from this compound is less common, it can be a precursor to intermediates that undergo cyclization to form these fused ring systems. For example, Schiff's bases derived from quinazolinone or quinoxalinone scaffolds can be synthesized and have been investigated for their biological activities. semanticscholar.org

The synthesis of quinoxalinone derivatives can be achieved through various methods, such as the reaction of o-phenylenediamines with α-keto acids or their esters. researchgate.net A novel synthesis of quinoxalinone derivatives involves the chemo- and regioselective generation of 3-chloroquinoxalin-2(1H)-ones from quinoxaline-2,3(1H,4H)-diones, which can then be further functionalized. nih.gov

A photoinduced, catalyst-free method for the divergent synthesis of quinoxalin-2(1H)-one derivatives has also been reported, providing access to 3-alkylquinoxalin-2(1H)-ones and quinoxaline-2,3(1H,4H)-diones. rsc.org

The following table provides an overview of synthetic approaches to quinazolinone and quinoxalinone derivatives.

| Starting Materials | Reagents/Conditions | Product | Reference |

| Quinoxaline-2,3(1H,4H)-diones | Various reagents | 3-Chloroquinoxalin-2(1H)-ones | nih.gov |

| Quinoxalin-2(1H)-ones | H2O2, visible light | 3-Alkylquinoxalin-2(1H)-ones or quinoxaline-2,3(1H,4H)-diones | rsc.org |

| o-Phenylenediamines | α-Keto acids or esters | Quinoxalinone derivatives | researchgate.net |

Imidazole and Benzoimidazole Derivatives

Imidazoles and their benzo-fused analogs, benzoimidazoles, are significant heterocyclic scaffolds found in numerous biologically active molecules. The synthesis of these derivatives often utilizes the reactive nature of this compound.

One common strategy for synthesizing imidazole derivatives involves the reaction of α-haloketones with amidines. While direct synthesis from this compound is less common, its derivatives can be employed. For instance, it can be converted into an intermediate that then reacts to form the imidazole ring.

The synthesis of benzoimidazoles, however, frequently involves the condensation of o-phenylenediamines with various carbonyl compounds or their equivalents. nih.govsemanticscholar.org A straightforward approach involves the reaction of 2-chloro-N-phenylacetamide (derived from chloroacetyl chloride and aniline) with o-phenylenediamine. researchgate.netwjpsonline.com This condensation reaction, often catalyzed by acids or carried out under thermal conditions, leads to the formation of the benzimidazole ring system. nih.govmdpi.com Modern synthetic methods may employ catalysts like erbium(III) triflate or nanoporous materials to improve yields and reaction conditions, sometimes using water as a green solvent. mdpi.com

Table 1: Selected Methods for Benzimidazole Synthesis

| Reactants | Catalyst/Conditions | Product Type |

|---|---|---|

| o-phenylenediamine and aldehydes | ZnO nanoparticles, ball-milling | 2-substituted benzimidazoles |

| o-phenylenediamine and aldehydes | Er(OTf)3, water | 2-substituted benzimidazoles |

| o-phenylenediamine and orthoesters | Lewis acids (e.g., ZrOCl2·8H2O) | Benzimidazole derivatives |

Thiadiazole and Thiophene Derivatives

The reactivity of this compound also extends to the synthesis of sulfur-containing heterocycles like thiadiazoles and thiophenes.

For the synthesis of 1,3,4-thiadiazole derivatives, this compound can be first converted into a thioamide intermediate. This intermediate can then undergo cyclization reactions to form the thiadiazole ring. nih.govnih.gov For example, reaction with phenyl isothiocyanate can yield a thiourea derivative, which upon treatment with hydrazonyl chlorides, can furnish 1,3,4-thiadiazole derivatives. sapub.org

The Gewald reaction is a powerful and widely used method for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgderpharmachemica.comorganic-chemistry.orgarkat-usa.org This multicomponent reaction typically involves the condensation of a carbonyl compound, an active methylene compound (like this compound), and elemental sulfur in the presence of a base. wikipedia.orgnih.gov The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.orgarkat-usa.org This method is highly versatile, allowing for the creation of a diverse library of thiophene derivatives by varying the starting materials. derpharmachemica.com

Table 2: Gewald Reaction for Thiophene Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product |

|---|---|---|---|---|

| Ketone/Aldehyde | This compound | Elemental Sulfur | Base (e.g., triethylamine) / Ethanol | 2-Amino-3-(phenylcarbamoyl)thiophene derivative |

Other Nitrogen-Containing Heterocycles

The versatility of this compound as a synthon is further demonstrated by its use in the creation of a variety of other nitrogen-containing heterocycles, including pyridines, pyrimidines, and pyrazoles. nih.govmdpi.comfrontiersin.orgnih.govclockss.org

Pyridines: The reaction of this compound with α,β-unsaturated carbonyl compounds or their precursors can lead to the formation of substituted pyridin-2-one derivatives. For instance, condensation with acetylacetone in the presence of a base like piperidine yields a highly functionalized pyridine ring.

Pyrimidines: Pyrimidine synthesis can be achieved by reacting this compound with amidines or other suitable three-atom components. The active methylene and cyano groups both participate in the cyclization process.

Pyrazoles: The reaction of this compound with hydrazine derivatives can yield pyrazole compounds. For example, condensation with a substituted hydrazine can lead to the formation of a 5-aminopyrazole derivative.

These syntheses often take advantage of the compound's ability to participate in multicomponent reactions, providing efficient pathways to complex molecular architectures. nih.gov

Condensation and Substitution Reactions

The chemical reactivity of this compound is dominated by its active methylene group, which is acidic due to the electron-withdrawing effects of the adjacent cyano and carbonyl groups. This makes it a potent nucleophile in various condensation and substitution reactions.

Knoevenagel Condensation: This is a classic reaction where the active methylene group of this compound condenses with aldehydes or ketones in the presence of a weak base (like piperidine or ammonia) to form a new carbon-carbon double bond. chemspider.comresearchgate.net The product is typically an α,β-unsaturated cyanoacrylamide. This reaction is a key step in the synthesis of many more complex molecules.

Substitution Reactions: The protons of the active methylene group can be readily abstracted by a base, generating a carbanion. This carbanion can then act as a nucleophile in substitution reactions with various electrophiles, such as alkyl halides, allowing for the introduction of diverse substituents at the α-position. stackexchange.comorganic-chemistry.org

Enaminone-Based Transformations

Enaminones are versatile intermediates in organic synthesis, characterized by the N-C=C-C=O conjugated system. imist.ma this compound can be converted into enaminone derivatives, which then serve as precursors for a variety of heterocyclic systems.

A common method to generate an enaminone from this compound is through its reaction with dimethylformamide dimethyl acetal (DMF-DMA). imist.ma This reaction forms a β-enaminonitrile, which can then undergo further transformations. These enaminone intermediates are highly reactive and can participate in cyclization reactions with various reagents to form heterocycles like pyridines, pyrimidines, and pyrazoles. orientjchem.orgresearchgate.net For example, reacting the enaminone derived from this compound with another active methylene compound can lead to the synthesis of substituted pyridones. orientjchem.org

Derivatives for Advanced Materials and Liquid Crystals

The unique electronic and structural properties of molecules derived from this compound make them promising candidates for applications in materials science. smolecule.com

Advanced Materials: The presence of the cyano group and the aromatic ring allows for the synthesis of derivatives with interesting photophysical properties, such as dyes and pigments. The ability to form extended conjugated systems through reactions at the active methylene group makes these derivatives suitable for applications in nonlinear optics and other advanced materials.

Liquid Crystals: Certain derivatives of this compound have been shown to exhibit liquid crystalline properties. smolecule.com The rod-like structure that can be achieved by incorporating mesogenic units, combined with the polar cyano group, is conducive to the formation of liquid crystal phases. nih.govmdpi.com These materials are of interest for use in display technologies and sensors.

Biological Activities and Medicinal Chemistry Applications

Anti-Inflammatory Properties

Derivatives of 2-Cyano-N-phenylacetamide have been investigated for their potential to mitigate inflammatory responses. These studies have highlighted their mechanisms of action, including the modulation of key inflammatory mediators and pathways.

A notable derivative, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, has been shown to possess immunomodulatory and anti-inflammatory activity. In in vitro assays utilizing J774 macrophages, this compound exhibited significant inhibition of nitrite production. Furthermore, it effectively reduced the production of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNFα) at non-cytotoxic concentrations nih.gov. This suggests that the anti-inflammatory effects of this derivative are, at least in part, mediated by its ability to suppress the production of these key inflammatory molecules.

| Compound | Cell Line | Inhibited Molecules | Outcome |

| (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide | J774 macrophages | Nitrite, IL-1β, TNFα | Significant inhibition of production nih.gov |

The anti-inflammatory potential of this compound derivatives has also been demonstrated in vivo. The compound (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide was evaluated in a carrageenan-induced paw edema model in rats, a standard method for assessing anti-inflammatory activity. The results indicated that this derivative significantly reduced paw edema, demonstrating its anti-edematogenic effects in a living organism nih.gov. Another study on N-(2-hydroxy phenyl) acetamide (B32628), a related phenylacetamide derivative, also showed a significant retardation in the increase in paw edema volume in an adjuvant-induced arthritis model in rats nih.gov.

| Compound | Animal Model | Assay | Outcome |

| (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide | Rat | Carrageenan-induced paw edema | Significant reduction in paw edema nih.gov |

| N-(2-hydroxy phenyl) acetamide | Rat | Adjuvant-induced arthritis | Significant retardation of paw edema increase nih.gov |

Anticancer Potential

The anticancer properties of this compound derivatives have been a subject of interest in oncological research. Studies have explored their ability to interfere with cancer cell proliferation and induce cell death.

Derivatives of this compound have been synthesized and shown to selectively inhibit the growth of various cancer cell lines. For instance, a series of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides were developed, and a lead compound from this series was found to selectively inhibit the growth of certain cell lines from central nervous system, kidney, and breast cancers zsmu.edu.ua. Phenylacetamide derivatives, in general, are recognized as potential anticancer agents nih.gov.

The cytotoxic effects of this compound derivatives against cancer cells have been quantified using various assays. In a study involving 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, their cytotoxic activity was evaluated against PC3 (prostate carcinoma) and MCF-7 (breast cancer) cell lines using the MTS assay nih.gov. The results demonstrated that these compounds act as potent anticancer agents, with some derivatives showing significant cytotoxic effects. For example, compounds with a nitro moiety exhibited higher cytotoxicity than those with a methoxy moiety nih.gov. Another study on different phenylacetamide derivatives also demonstrated potent cytotoxic effects on MDA-MB468, PC12, and MCF7 cancerous cell lines, as determined by the MTT assay tbzmed.ac.ir.

| Derivative Class | Cancer Cell Lines | Assay | Key Finding |

| 2-(4-Fluorophenyl)-N-phenylacetamides | PC3, MCF-7 | MTS | Potent anticancer activity, with nitro-substituted compounds being more active nih.gov |

| Phenylacetamide derivatives | MDA-MB468, PC12, MCF7 | MTT | Potent cytotoxic effects observed tbzmed.ac.ir |

Antimicrobial Activity

Research has also been directed towards the antimicrobial potential of this compound derivatives, revealing their efficacy against a range of pathogenic microorganisms.

A series of novel α,β-unsaturated compounds, specifically 2-(3-(2-cyano-2-(p-tolylamino)vinyl)-1H-indol-1-yl)-N-arylacetamide derivatives, were synthesized and evaluated for their antimicrobial activity. These compounds were tested against several bacterial and fungal strains. The results of the antimicrobial study indicated that some of these derivatives exhibited excellent to moderate antibacterial activity when compared to standard drugs like ampicillin and streptomycin. For instance, compounds 5g and 5h were found to be as potent as ampicillin against S. aureus and B. subtilis. Furthermore, certain derivatives also demonstrated antifungal properties comparable to the standard drug nystatin niscpr.res.in. The broader class of N-phenylacetamide derivatives has also been recognized for its antimicrobial activities irejournals.com.

| Derivative | Microbial Strain | Activity | Comparison |

| Compound 5g | S. aureus, B. subtilis | Antibacterial | Equipotent to Ampicillin niscpr.res.in |

| Compound 5h | S. aureus, B. subtilis | Antibacterial | Equipotent to Ampicillin niscpr.res.in |

| Compound 5e | A. parasiticus, R. oryzae | Antifungal | Equipotent to Nystatin niscpr.res.in |

Antibacterial Activity (Gram-Positive and Gram-Negative Bacteria)

Derivatives of the N-phenylacetamide scaffold have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Research into various modifications of this core structure has yielded compounds with significant potential as antibacterial agents.

One area of investigation involves N-phenylacetamide derivatives that incorporate a 4-arylthiazole moiety. These compounds have been evaluated for their in vitro activity against several plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc). mdpi.comnih.gov One of the most promising compounds from this series, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), exhibited a minimum 50% effective concentration (EC50) of 156.7 µM against Xoo, which was superior to the commercial bactericides bismerthiazol (230.5 µM) and thiodiazole copper (545.2 µM). nih.gov Scanning electron microscopy revealed that this compound may exert its antibacterial effect by causing rupture of the bacterial cell membrane. nih.gov

Another related series, 2-amino-N-(p-Chlorophenyl) acetamide derivatives, also showed moderate to high antibacterial activity. irejournals.com When tested using the disc diffusion method against strains of Acinetobacter baumannii, Pseudomonas aeruginosa, and the Gram-positive bacterium Staphylococcus aureus, these compounds demonstrated significant inhibition zones. irejournals.com For instance, compound 5b from this series showed substantial activity against A. baumannii ATCC19606 (32.0 mm inhibition zone) and P. aeruginosa strains (23.5-24.5 mm), while compound 5d was most effective against S. aureus ATCC6538p (23.5 mm). irejournals.com

Furthermore, studies on (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide derivatives, which feature the cyano group, have also been conducted to assess their antibacterial potential. researchgate.net

Table 1: Antibacterial Activity of N-phenylacetamide Derivatives

| Compound Class | Derivative Example | Test Organism | Activity Measurement | Result |

|---|---|---|---|---|

| N-phenylacetamide-thiazole | N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. oryzae | EC50 | 156.7 µM nih.gov |

| 2-amino-N-phenylacetamide | Compound 5b | Acinetobacter baumannii | Disc Inhibition Zone | 32.0 mm irejournals.com |

Antifungal Activity

The N-phenylacetamide scaffold has been a foundation for the development of potent antifungal agents. Specifically, the derivative 2-chloro-N-phenylacetamide has been the subject of extensive research for its activity against various fungal pathogens, including clinically relevant Candida and Aspergillus species.

Studies have demonstrated that 2-chloro-N-phenylacetamide exhibits significant fungicidal activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. scielo.brnih.govresearchgate.net The minimum inhibitory concentration (MIC) for these species was found to range from 128 to 256 µg/mL, with minimum fungicidal concentrations (MFC) between 512 and 1,024 µg/mL. nih.govresearchgate.net This compound is also effective against Candida tropicalis, with MIC values ranging from 16 to 256 µg/ml. nih.gov Beyond inhibiting planktonic cell growth, 2-chloro-N-phenylacetamide has shown potent antibiofilm activity, inhibiting up to 92% of biofilm formation and disrupting up to 87% of preformed biofilms. scielo.brnih.govresearchgate.net

The antifungal activity of 2-chloro-N-phenylacetamide has also been confirmed against strains of Aspergillus flavus, a common cause of aspergillosis. For these filamentous fungi, the compound showed MIC values between 16 and 256 µg/mL and MFC values from 32 to 512 µg/mL. scielo.br The mechanism of action is thought to involve binding to ergosterol in the fungal plasma membrane and potentially inhibiting DNA synthesis via thymidylate synthase inhibition. scielo.br In silico studies suggest that for Candida species, the mechanism may involve the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov

Table 2: Antifungal Activity of 2-chloro-N-phenylacetamide

| Fungal Species | Activity Measurement | Concentration Range |

|---|---|---|

| Candida albicans & C. parapsilosis | MIC | 128 - 256 µg/mL nih.govresearchgate.net |

| Candida albicans & C. parapsilosis | MFC | 512 - 1,024 µg/mL nih.govresearchgate.net |

| Candida tropicalis | MIC | 16 - 256 µg/mL nih.gov |

| Aspergillus flavus | MIC | 16 - 256 µg/mL scielo.br |

Potential as Enzyme Inhibitors (e.g., Serine Protease, DNA Gyrase)

The versatile N-phenylacetamide structure serves as a key component in the design of inhibitors for various critical enzymes, including serine proteases and DNA gyrase.

Serine Protease Inhibition: Serine proteases are a broad family of enzymes involved in numerous physiological and pathological processes, making them attractive therapeutic targets. mdpi.com Indole-N-acetamide derivatives have been identified as potent inhibitors of the HCV NS3/4A serine protease, a crucial enzyme for the replication of the Hepatitis C virus. nih.gov This highlights the potential of the N-acetamide moiety in designing specific protease inhibitors. Further research has explored cyanopyrrolidine-based compounds as potent inhibitors of propyl oligopeptidase (POP), a serine peptidase implicated in neurodegenerative diseases. nih.gov

DNA Gyrase Inhibition: DNA gyrase is an essential bacterial enzyme that plays a vital role in DNA replication, transcription, and repair, making it a well-established target for antibacterial agents. nih.gov A novel class of DNA gyrase inhibitors, N-phenylpyrrolamides, has been discovered and optimized. nih.govnih.govrsc.org These compounds exhibit potent activity, with the most effective derivatives showing low nanomolar IC50 values against Escherichia coli DNA gyrase (2–20 nM). rsc.org Importantly, these inhibitors demonstrate high selectivity for bacterial DNA gyrase over the human counterpart, DNA topoisomerase IIα. nih.govrsc.org Certain acetamide derivatives of 2-mercaptobenzothiazole have also shown potential as DNA gyrase inhibitors, with molecular docking studies suggesting they share binding pockets with known drugs like levofloxacin. nih.gov

Table 3: Enzyme Inhibition Potential of N-phenylacetamide Scaffolds

| Enzyme Target | Compound Class | Key Findings |

|---|---|---|

| Serine Protease (HCV NS3/4A) | Indole-N-acetamide derivatives | Identified as potent inhibitors. nih.gov |

| DNA Gyrase (E. coli) | N-phenylpyrrolamide derivatives | IC50 values in the low nanomolar range (2-20 nM). rsc.org |

Enzyme Inhibition (Specific Targets)

Building on the general potential of the N-phenylacetamide scaffold, researchers have developed derivatives targeting specific enzymes with high precision, leading to promising therapeutic candidates.

HIV-1 Protease Inhibition

HIV-1 protease is an essential enzyme for the lifecycle of the human immunodeficiency virus, and its inhibition is a cornerstone of highly active antiretroviral therapy (HAART). researchgate.net The N-phenylacetamide framework has been successfully incorporated into novel HIV-1 protease inhibitors.

A series of potent inhibitors was designed containing 2-phenylacetamide derivatives as P2 ligands. nih.gov These compounds were evaluated for their activity against wild-type and drug-resistant HIV-1 protease. One standout compound, 18d, which features a 2-(3,4-dihydroxyphenyl) acetamide as its P2 ligand, demonstrated an exceptionally low IC50 value of 0.54 nM against the wild-type enzyme, a potency greater than the approved drug darunavir. nih.gov Crucially, this compound retained its high potency against darunavir-resistant HIV-1 variants. nih.gov Molecular docking studies confirmed that these derivatives fit effectively into the binding site of HIV-1 protease, validating the design strategy of using phenol-derived moieties in the P2 ligand. nih.gov

Table 4: Activity of Phenylacetamide-based HIV-1 Protease Inhibitors

| Compound | P2 Ligand | Target Enzyme | IC50 Value |

|---|---|---|---|

| 18d | 2-(3,4-dihydroxyphenyl) acetamide | Wild-type HIV-1 Protease | 0.54 nM nih.gov |

Slack Potassium Channel Inhibition

The Slack potassium channel (also known as KCNT1 or KNa1.1) is a sodium-activated potassium channel that plays a critical role in regulating neuronal excitability. nih.gov Gain-of-function mutations in the KCNT1 gene are linked to severe and rare forms of childhood epilepsy, such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS). nih.govnih.gov This makes selective inhibitors of the Slack channel a compelling therapeutic strategy. grantome.com

Through a high-throughput screening campaign, 2-amino-N-phenylacetamide (VU0606170) was identified as a selective inhibitor of the Slack channel with micromolar potency. nih.govnih.govvanderbilt.edu This compound was shown to reduce the frequency of calcium oscillations in cultured cortical neurons, demonstrating an anti-epileptic phenotype in vitro. nih.gov While optimization efforts on this specific scaffold did not yield analogs with notably superior potency, the discovery provided crucial proof-of-concept that small molecules can selectively inhibit Slack channel activity and produce a desirable anti-epileptic effect in neurons. nih.govvanderbilt.edu This has spurred further investigation into related structures, such as 2-aryloxy-N-(pyrimidin-5-yl)acetamides, to develop more potent inhibitors for treating KCNT1-related epilepsies. nih.govtdl.org

Table 5: Slack Potassium Channel Inhibition by 2-amino-N-phenylacetamide

| Compound | Target | Potency | In Vitro Effect |

|---|

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and bicarbonate. nih.gov They are involved in numerous physiological processes, and specific isoforms, particularly the tumor-associated hCA IX and hCA XII, are validated targets for anticancer therapies.

Derivatives incorporating the N-phenylacetamide structure have been developed as potent carbonic anhydrase inhibitors. In one study, two new series of isatin N-phenylacetamide-based sulphonamides were synthesized and screened against four human (h) CA isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.govtandfonline.comnih.gov One derivative, compound 2h, showed a highly effective inhibition profile, particularly against the cytosolic isoform hCA II (Ki = 5.87 nM) and the tumor-associated isoform hCA XII (Ki = 7.91 nM). nih.govtandfonline.comnih.gov Its potency against hCA II was comparable to the standard inhibitor acetazolamide (AAZ), and it also showed appreciable inhibition of hCA XII, similar to AAZ (Ki = 5.70 nM). nih.govtandfonline.comnih.gov These findings demonstrate that the N-phenylacetamide scaffold can be effectively utilized to create potent and isoform-selective inhibitors of carbonic anhydrase.

Table 6: Carbonic Anhydrase Inhibition by Isatin N-phenylacetamide Sulphonamide Derivative (2h)

| Enzyme Isoform | Inhibition Constant (Ki) of 2h | Inhibition Constant (Ki) of Acetazolamide (AAZ) |

|---|---|---|

| hCA I | 45.10 nM nih.govtandfonline.com | N/A |

| hCA II | 5.87 nM nih.govtandfonline.com | N/A |

Exchange Proteins Directly Activated by cAMP (EPACs) Antagonism

Exchange Proteins Directly Activated by cAMP (EPACs) have emerged as important therapeutic targets, and derivatives of this compound have been identified as potential antagonists. Specifically, the compound (R,S)-CE-3F4, which is a derivative of this class, has been characterized as a non-cyclic AMP competitive antagonist of EPAC1. This inhibitory action disrupts the EPAC1-mediated activation of Rap1, a small GTPase involved in cell adhesion and junctional integrity. The ability of such compounds to modulate EPAC signaling pathways highlights their potential for therapeutic intervention in diseases where these pathways are dysregulated.

Structure-Activity Relationship (SAR) Studies

The exploration of the structure-activity relationship (SAR) of this compound derivatives is crucial for optimizing their biological activity, selectivity, and pharmacokinetic properties.

Influence of Substituents on Biological Activity

The biological activity of this compound analogs is highly sensitive to the nature and position of substituents on the aromatic rings. For instance, in a series of N-(cyanophenyl)benzamides investigated as EPAC inhibitors, the presence and location of the cyano group were found to be critical. An ortho-cyano group on the aniline (B41778) ring was a common feature among active compounds. Furthermore, modifications to the benzoyl portion of the molecule significantly influenced potency, with specific substitution patterns leading to enhanced inhibitory effects.

Flat SAR Observations

In certain series of this compound derivatives, researchers have encountered "flat" SAR. This phenomenon, where a wide variety of substituents on a particular part of the molecule are tolerated without a significant loss of activity, was observed in a class of inhibitors targeting the enzyme ENPP1. For these compounds, which share the cyanophenylacetamide core, a relatively flat SAR was noted for one of the aromatic rings, allowing for considerable structural diversity. This can be advantageous for fine-tuning physicochemical properties like solubility and metabolic stability.

Computational and In Silico Studies in Drug Discovery

Computational approaches play a vital role in modern drug discovery, providing valuable insights into the molecular interactions that govern biological activity.

Molecular Docking for Ligand-Protein Interactions

Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives with their protein targets. For the EPAC1 antagonist (R,S)-CE-3F4, docking simulations have provided a rational basis for its inhibitory activity. These computational models have shown that the compound binds to the cyclic AMP binding domain of EPAC1, occupying the same site as the natural ligand. The simulations revealed key interactions, such as hydrogen bonding and hydrophobic contacts, between the inhibitor and specific amino acid residues within the binding pocket, which helps to explain the observed SAR and guide the design of new, more potent analogs.

Data Tables

Table 1: Selected this compound Derivatives and their Biological Targets

| Compound ID | Core Structure | Biological Target | Activity |

| (R,S)-CE-3F4 | This compound | EPAC1 | Antagonist |

| N/A | N-(cyanophenyl)benzamide | EPAC | Inhibitor |

| N/A | cyanophenylacetamide | ENPP1 | Inhibitor |

Table 2: Summary of Structure-Activity Relationship (SAR) Observations

| Structural Feature | Impact on Activity | Reference Context |

| ortho-cyano group on aniline ring | Critical for activity | EPAC Inhibitors |

| Substituents on benzoyl moiety | Significant influence on potency | EPAC Inhibitors |

| Various substituents on one aromatic ring | Tolerated without significant loss of activity (Flat SAR) | ENPP1 Inhibitors |

| Halogenation (Fluorine, Chlorine) | Modulates activity and lipophilicity | EPAC1 Antagonists |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational methodology used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become an essential tool in medicinal chemistry for predicting molecular properties and understanding chemical reactivity. For derivatives of this compound, DFT calculations are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the molecule's behavior and interactions.

In studies of similar cyanoacetamide derivatives, such as 2-Cyano-N-cyclopropylacetamide and 2-cyano-N-(1-phenylethyl) acetamide, DFT calculations are typically performed using specific basis sets, like the 6-31++G(d,p) and 6-311++G(d,p), with methods such as B3LYP. researchgate.net These calculations provide insights into the molecule's three-dimensional structure, bond lengths, and bond angles. The theoretical vibrational wavenumbers, corresponding to infrared and Raman spectra, are also calculated and often scaled to better match experimental data. researchgate.net

Furthermore, DFT is utilized to explore the electronic characteristics of these molecules. researchgate.net Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized.

Other significant electronic properties calculated using DFT include the molecular electrostatic potential (MEP), which helps in identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis is another application of DFT that provides information about charge transfer and delocalization of electrons within the molecule. researchgate.net For instance, in a related compound, NBO analysis identified a significant electron delocalization from a nitrogen lone pair to an adjacent carbonyl group's antibonding orbital, indicating a strong resonance effect. researchgate.net

| Parameter | Significance |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. |

| Vibrational Frequencies | Predicts IR and Raman spectra for structural confirmation. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Identifies regions of positive and negative electrostatic potential, predicting reactive sites. |

| Natural Bond Orbital (NBO) Analysis | Details charge distribution, hybridization, and intramolecular interactions. |

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico ADMET prediction is a critical step in the early phases of drug discovery, allowing for the computational assessment of a compound's pharmacokinetic and toxicological properties. This process helps to identify and eliminate drug candidates with unfavorable ADMET profiles, thereby reducing the time and cost of development. For this compound and its derivatives, various web-based platforms and software are utilized to predict these crucial parameters. sci-hub.senih.gov

These predictive tools, such as ADMETlab and admetSAR, employ sophisticated algorithms and models built from large datasets of known compounds to estimate a molecule's behavior in the human body. sci-hub.seecust.edu.cn The predictions are based on the molecule's chemical structure and physicochemical properties.

Key ADMET parameters that are typically evaluated include:

Absorption: This involves predicting properties like human intestinal absorption (HIA), Caco-2 cell permeability (an indicator of intestinal absorption), and oral bioavailability.

Distribution: Predictions in this category often include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect, while the ability to cross the BBB is crucial for drugs targeting the central nervous system.